2-Amino-4-fluorobenzonitrile

Descripción general

Descripción

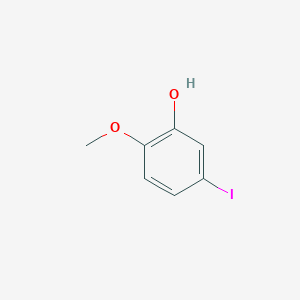

2-Amino-4-fluorobenzonitrile is a compound that is part of the broader class of benzonitriles, which are aromatic compounds containing a cyano group attached to a benzene ring. The presence of both amino and fluorine substituents on the benzene ring can significantly influence the chemical and physical properties of the molecule, as well as its reactivity and potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of fluorinated α-aminonitrile compounds, such as 2-Amino-4-fluorobenzonitrile, can be achieved through methods that follow a 'green protocol', ensuring environmental friendliness and sustainability. For instance, the synthesis of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile, a related compound, has been reported with detailed spectral and X-ray crystallographic analyses . This suggests that similar methods could potentially be adapted for the synthesis of 2-Amino-4-fluorobenzonitrile.

Molecular Structure Analysis

The molecular structure of related fluorinated aminonitriles has been determined using X-ray diffraction, revealing that these compounds can crystallize in specific space groups and exhibit particular geometries at the molecular level . Theoretical calculations, such as those performed using the DFT-B3LYP/6-311++G(d,p) method, can provide insights into the equilibrium geometry of these molecules .

Chemical Reactions Analysis

Fluorinated benzonitriles can undergo various chemical reactions, including interactions with amino acids and peptides , intramolecular charge transfer , and reactions with guanidine carbonate to form quinazolines . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents on the benzene ring, as well as by the position of these substituents relative to the cyano group.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-4-fluorobenzonitrile can be inferred from studies on similar compounds. For example, vibrational and NMR analyses can provide information on the spectral features of these molecules . The reactivity and chemical behavior can be explained using molecular descriptors and reactivity surfaces . Additionally, the presence of fluorine can affect the electronic properties and hydrogen bonding capabilities of the molecule, as seen in studies involving fluorinated dinitrobenzene derivatives .

Aplicaciones Científicas De Investigación

-

Proteomics Research

- 2-Amino-4-fluorobenzonitrile is used in proteomics research .

- The compound is used as a reagent in the study of proteins, their structures, and functions .

- The specific methods of application or experimental procedures depend on the particular research context and can vary widely .

- The outcomes of such research can lead to a better understanding of biological processes and the development of new therapeutic strategies .

-

Pharmaceuticals, Agrochemicals, and Materials Science

- 2-Amino-4-fluorobenzonitrile is a versatile compound used in various fields such as pharmaceuticals, agrochemicals, and materials science.

- It is used as a building block in the synthesis of various compounds.

- The methods of application or experimental procedures would depend on the specific synthesis pathway being used.

- The outcomes of such research can lead to the development of new drugs, agrochemicals, and materials.

-

Environmental Science and Pollution Research

- A study was conducted on the degradation mechanism of 2-amino-4-acetaminoanisole (a similar compound to 2-Amino-4-fluorobenzonitrile) from wastewater by a nano-Fe3O4-catalyzed Fenton system .

- The study used a Box-Behnken design response surface method to investigate the effects of Fe3O4 dosage, H2O2 dosage, initial pH, and reaction time on AMA removal .

- The results indicated that the catalytic effect of nano-Fe3O4 showed better degradation performance as compared to the FeSO4 Fenton system .

- The order of the influence of the selected independent variables on the response value is as follows: nano-Fe3O4 dosage > H2O2 dosage > reaction time > pH .

Safety And Hazards

Safety measures for handling 2-Amino-4-fluorobenzonitrile include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition .

Propiedades

IUPAC Name |

2-amino-4-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBXKVIFVKCNVGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433079 | |

| Record name | 2-Amino-4-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-fluorobenzonitrile | |

CAS RN |

80517-22-2 | |

| Record name | 2-Amino-4-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Morpholinomethyl)phenyl]methanol](/img/structure/B1278151.png)

![Tert-butyl 4-{4-[(methylamino)methyl]phenyl}piperazine-1-carboxylate](/img/structure/B1278153.png)

![5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1278164.png)

![Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1278166.png)